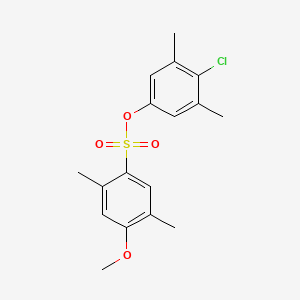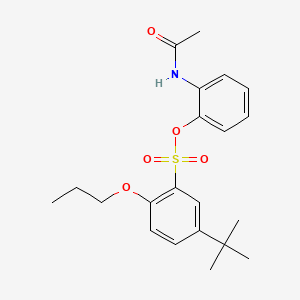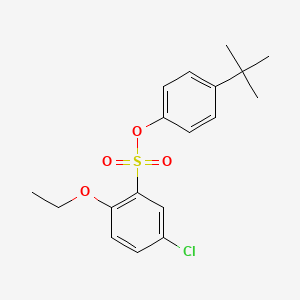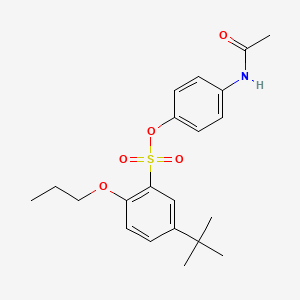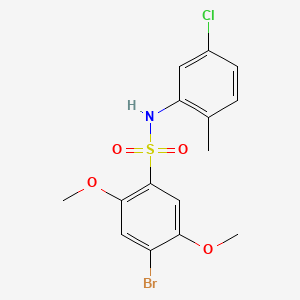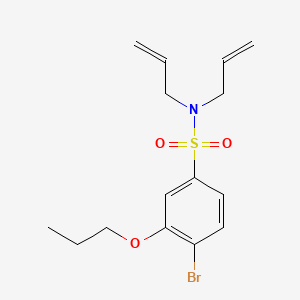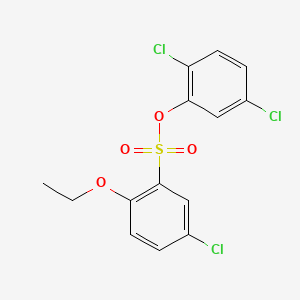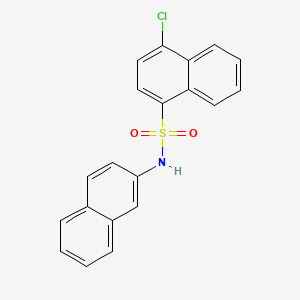
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TIPS, and it belongs to the class of sulfonamide compounds. TIPS has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of TIPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. TIPS has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a reduction in tumor growth and an increase in apoptosis.
Biochemical and Physiological Effects
TIPS has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TIPS has been shown to have anti-inflammatory and anti-oxidant effects. TIPS has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase IX, which is involved in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TIPS in lab experiments is its potential therapeutic applications. TIPS has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for various research applications. However, the synthesis of TIPS is a complex process that requires advanced knowledge of organic chemistry. In addition, the mechanism of action of TIPS is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research involving TIPS. One potential area of research is in the development of novel anti-cancer therapies. TIPS has been shown to have potent anti-cancer properties, and further research may lead to the development of new and more effective cancer treatments. Another potential area of research is in the development of anti-inflammatory and anti-oxidant therapies. TIPS has been shown to have these properties, and further research may lead to the development of new treatments for various inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of TIPS and its potential applications.
Métodos De Síntesis
The synthesis of TIPS involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the preparation of 4-iodoaniline, which is then reacted with tert-butyl 4-formylbenzoate to form 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzamide. This intermediate is then treated with chlorosulfonic acid to form TIPS.
Aplicaciones Científicas De Investigación
TIPS has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. TIPS has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, TIPS has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24INO3S/c1-5-12-24-17-11-6-14(19(2,3)4)13-18(17)25(22,23)21-16-9-7-15(20)8-10-16/h6-11,13,21H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKDLEQTHIHFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24INO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


